1,3-Benzenediol, 4,6-diiodo-
Description
Contextualization within Halogenated Benzenediols
1,3-Benzenediol, 4,6-diiodo- belongs to the class of compounds known as halogenated benzenediols. Benzenediols, such as resorcinol (B1680541) (1,3-benzenediol), catechol (1,2-benzenediol), and hydroquinone (B1673460) (1,4-benzenediol), are foundational structures in organic chemistry. schoolwires.net The halogenation of these aromatic diols introduces one or more halogen atoms (fluorine, chlorine, bromine, or iodine) onto the benzene (B151609) ring, creating a diverse family of molecules with modified properties. researchgate.netcymitquimica.com
The parent compound, resorcinol, is highly reactive towards electrophilic substitution, allowing for the synthesis of various halogenated derivatives. e-bookshelf.de Besides 4,6-diiodoresorcinol, other isomers such as 2-iodoresorcinol, 4-iodoresorcinol, 2,4-diiodoresorcinol, and 2,4,6-triiodoresorcinol (B104771) have been synthesized and studied. acs.orgscispace.com The position and identity of the halogen atom significantly influence the molecule's structural and electronic characteristics. For instance, studies on 4,6-dihaloresorcinols (where the halogen can be F, Cl, Br, or I) have shown that intramolecular hydrogen bonding between the hydroxyl groups and the halogen atoms plays a crucial role in stabilizing the molecular conformation. researchgate.net The introduction of halogens, particularly the large and polarizable iodine atoms in 4,6-diiodoresorcinol, enhances reactivity in certain reactions compared to the non-halogenated parent molecule. vulcanchem.com
Significance in Advanced Organic Synthesis and Materials Science
The unique structural and electronic features of 1,3-Benzenediol, 4,6-diiodo- make it a valuable intermediate and building block in specialized chemical applications.
In advanced organic synthesis , the presence of two iodine atoms makes the compound an important precursor. Iodine is an excellent leaving group in various cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. The increased molecular weight and polarizability conferred by the iodine atoms enhance the molecule's reactivity in such transformations. vulcanchem.com This allows chemists to use 4,6-diiodoresorcinol as a scaffold, selectively replacing the iodine atoms to construct more complex molecular architectures. Its utility is particularly noted in creating substituted aromatic systems that are otherwise difficult to access.
In the field of materials science , 1,3-Benzenediol, 4,6-diiodo- serves as a monomer or precursor for the synthesis of high-performance polymers. It has been identified as a starting material for creating polyphenylene-based polymers and liquid crystals. vulcanchem.com The rigid aromatic core and the reactive iodine sites allow for polymerization into materials with potentially desirable thermal and mechanical properties. Furthermore, its ability to form complexes with transition metals like palladium and copper opens up applications in catalysis. vulcanchem.com It can also be utilized as a template for the structured formation of nanomaterials. vulcanchem.com The broader family of resorcinol derivatives has a proven track record in materials science; for example, 4,6-diaminoresorcinol, a related compound, is a key monomer in the production of Zylon®, one of the world's strongest synthetic fibers, underscoring the potential of functionalized resorcinols in creating advanced materials. e-bookshelf.de
Structure
3D Structure
Properties
IUPAC Name |
4,6-diiodobenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHVWMSAUIZKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)I)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941274 | |
| Record name | 4,6-Diiodobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19514-91-1 | |
| Record name | 1,3-Benzenediol, 4,6-diiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019514911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Diiodobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,3 Benzenediol, 4,6 Diiodo
Regioselective Electrophilic Aromatic Iodination Approaches
The hydroxyl groups of the resorcinol (B1680541) ring are strongly activating and ortho-, para-directing, making the 2, 4, and 6 positions highly susceptible to electrophilic attack. acs.orgchemistrysteps.com This high reactivity can lead to a mixture of mono-, di-, and tri-iodinated products, necessitating carefully controlled conditions to favor the formation of the 4,6-diiodo isomer. scispace.comorgsyn.org
Utilization of Iodine Monochloride and Lewis Acid Catalysis
Iodine monochloride (ICl) is a highly effective iodinating agent for aromatic compounds due to its polarized nature, which makes the iodine atom electrophilic. ontosight.ai The reaction of resorcinol with iodine monochloride provides a direct route to iodinated derivatives. A common method for the synthesis of 4,6-diiodoresorcinol involves the slow addition of iodine monochloride in a suitable solvent, such as dry ether, to a solution of resorcinol at a controlled temperature. scispace.com
While Lewis acids like aluminum chloride (AlCl₃) are often employed to catalyze electrophilic aromatic substitution reactions by increasing the electrophilicity of the attacking species, their use in the iodination of highly activated substrates like resorcinol must be carefully considered. ontosight.aihykylalumni.org The Lewis acid can complex with the hydroxyl groups of resorcinol, which can deactivate the ring towards electrophilic attack. hykylalumni.org Therefore, direct iodination with ICl often proceeds without the need for a strong Lewis acid catalyst. scispace.com
Controlled Stoichiometry and Reaction Conditions for Diiodination
Achieving di-substitution at the 4 and 6 positions requires careful management of the reaction stoichiometry and conditions to prevent over-iodination to the 2,4,6-triiodo derivative. A key strategy involves using a slight excess of iodine monochloride relative to resorcinol. scispace.com
One established procedure involves dissolving resorcinol in dry ether and adding a solution of iodine monochloride in the same solvent dropwise at 0°C. scispace.com After the initial reaction, the mixture is allowed to warm to room temperature. This controlled addition and temperature profile help to manage the exothermic nature of the reaction and improve the selectivity for the di-iodinated product. The reaction is then quenched, and the product is isolated and purified.
Table 1: Reaction Parameters for the Synthesis of 4,6-Diiodoresorcinol using ICl
| Parameter | Value |
| Starting Material | Resorcinol |
| Reagent | Iodine Monochloride (ICl) |
| Solvent | Dry Ether |
| Temperature | 0°C to 25°C |
| Stoichiometry | ~20% excess ICl |
| Yield | ~90% |
| Data sourced from Torssell, K. B. G. (1991). scispace.com |
Stepwise Iodination Strategies for Enhanced Selectivity
Given the high reactivity of the resorcinol ring, a stepwise approach can theoretically enhance selectivity. This would involve the initial synthesis and isolation of a mono-iodinated resorcinol, followed by a second iodination step. The two primary mono-iodo isomers are 2-iodoresorcinol and 4-iodoresorcinol. The directing effects of the two hydroxyl groups and the newly introduced iodine atom would then influence the position of the second iodine atom. However, direct di-iodination under controlled conditions is often efficient enough to be the preferred method. scispace.com The iodination of resorcinol is a reversible electrophilic substitution, and acid-catalyzed rearrangement of mono-iodo isomers can lead to mixtures of di-iodinated products. scispace.com
Halogen Exchange Reactions for Diiodo- Substitution
Halogen exchange reactions, such as the Finkelstein reaction, provide an alternative pathway for the synthesis of iodoalkanes and, in some cases, iodoarenes. tutorialspoint.comdoubtnut.comchemistrylearner.comorganic-chemistry.org This approach would involve the substitution of other halogens (e.g., chlorine or bromine) with iodine on a pre-formed dihaloresorcinol.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a plausible mechanism for such a halogen exchange on an aromatic ring. libretexts.org In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. libretexts.org For this to occur on a resorcinol derivative, the ring must be sufficiently activated towards nucleophilic attack. This typically requires the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group. libretexts.org The hydroxyl groups of resorcinol are electron-donating, which deactivates the ring for SNAr. Therefore, a direct nucleophilic substitution of a dihaloresorcinol (e.g., 4,6-dichlororesorcinol) with an iodide salt under standard SNAr conditions is generally not feasible without modification of the activating groups.
Transient Electron-Withdrawing Group Activation in Exchange Reactions
To overcome the inherent challenge of performing a nucleophilic substitution on an electron-rich ring, the concept of transiently modifying the electronic properties of the substrate can be considered. This involves the temporary introduction of a functional group that acts as an electron-withdrawing group, thereby activating the ring for nucleophilic attack. After the substitution is complete, this directing group can be removed. While this is a known strategy in organic synthesis, its specific application to the synthesis of 4,6-diiodo-1,3-benzenediol from a different dihaloresorcinol is not well-documented. A hypothetical pathway could involve the protection of the hydroxyl groups and subsequent introduction of a transient electron-withdrawing group to facilitate a metal-assisted Finkelstein-type reaction, followed by deprotection. researchgate.net
Emerging Synthetic Techniques
The development of novel synthetic methods is driven by the need for more environmentally benign and efficient processes. Electrochemical methods are at the forefront of these emerging techniques.
Electrochemical Iodination for Green Synthesis
Electrochemical synthesis is a promising green alternative to conventional iodination methods. mdpi.com This technique involves the in-situ generation of the iodinating agent, which can offer greater control over the reaction and reduce the use of hazardous reagents. mdpi.com
Research into the electrochemical iodination of related phenolic compounds has demonstrated the potential of this method. For instance, studies on the electrochemical iodination of 5-hydroxyisophthalic acid have shown that the generation of hypoiodous acid (HIO) as the iodinating species leads to a more rapid reaction compared to the use of molecular iodine (I₂). mdpi.com This increased reactivity can be attributed to the nature of the electrochemically generated species. mdpi.com
The application of electrochemical methods to the synthesis of 1,3-Benzenediol, 4,6-diiodo- could proceed via the direct oxidation of iodide ions at an anode to generate a reactive iodine species, which then undergoes electrophilic aromatic substitution with resorcinol. The selectivity for the 4,6-diiodo isomer would be influenced by factors such as the electrode material, solvent system, pH, and the applied potential. The reaction is generally directed to the ortho and para positions relative to the hydroxyl groups. stackexchange.com
Key Parameters in Electrochemical Iodination:
| Parameter | Influence on Synthesis |
| Electrode Material | Affects the overpotential for iodine generation and can influence product selectivity. |
| Solvent/Electrolyte | Determines the solubility of reactants and influences the conductivity of the medium. |
| pH | Can alter the reactivity of the resorcinol substrate and the nature of the iodine species in solution. |
| Applied Potential | Controls the rate of generation of the iodinating agent. |
This green approach minimizes waste by avoiding the use of traditional iodinating reagents and the byproducts associated with their preparation.
Industrial-Scale Production Considerations for Analogous Dihalobenzenediols
The principles applied to the industrial production of dihalobenzenediols, such as 4,6-dichlororesorcinol, can be extrapolated to the synthesis of 1,3-Benzenediol, 4,6-diiodo-. nih.gov Key considerations for large-scale manufacturing include process efficiency, cost-effectiveness, and sustainability. novalinkmx.comgetprodio.com
Continuous Flow System Optimization
Continuous flow chemistry offers significant advantages over traditional batch processing for industrial-scale synthesis. rsc.orgbeilstein-journals.org These benefits include enhanced heat and mass transfer, improved safety, and the potential for automation and process telescoping. nih.gov For the synthesis of dihalobenzenediols, a continuous flow system would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. rsc.org The miniaturized nature of flow reactors also enhances safety when dealing with potentially energetic reactions. beilstein-journals.org
The development of a continuous flow process for the di-iodination of resorcinol would involve pumping streams of resorcinol and the iodinating agent through a heated reactor coil. The product stream would then be collected and purified. Optimization of such a system would involve screening various parameters to maximize the yield of the desired 4,6-diiodo isomer.
Catalyst Recycling and Cost-Efficiency
In many halogenation reactions, a catalyst is employed to enhance the reaction rate and selectivity. ncl.res.in From an industrial perspective, the ability to recover and reuse the catalyst is crucial for minimizing costs and reducing environmental impact. researchgate.net Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture through filtration or centrifugation. researchgate.net
For the synthesis of analogous dihalobenzenediols, various catalytic systems have been explored. While direct iodination of resorcinol often does not require a catalyst due to the activating nature of the hydroxyl groups, related halogenations of less reactive aromatics rely on Lewis acid or zeolite catalysts. ncl.res.ingoogleapis.com In such cases, strategies for catalyst recycling are paramount. For instance, metal halide catalysts used in halogenation can be recovered and reused multiple times without significant loss of activity. google.com.pg The development of robust and recyclable catalysts is an active area of research aimed at improving the cost-efficiency of industrial halogenation processes. beilstein-journals.orgumn.edu
Purification and Isolation Techniques for High Purity Synthesis
Obtaining high-purity 1,3-Benzenediol, 4,6-diiodo- is essential for its use in further applications. Recrystallization is a fundamental technique for purifying solid organic compounds. uomustansiriyah.edu.iqlibretexts.org
Advanced Recrystallization Protocols
The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a particular solvent at varying temperatures. uomustansiriyah.edu.iqebsco.com An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. uomustansiriyah.edu.iq
For 1,3-Benzenediol, 4,6-diiodo-, a typical recrystallization protocol would involve dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce crystallization. The choice of solvent is critical and is determined by the solubility profile of the compound. Water has been used for the recrystallization of iodo-substituted resorcinols. scispace.comscribd.com
Steps in a Typical Recrystallization Process:
Solvent Selection: Identifying a suitable solvent or solvent mixture. mt.com
Dissolution: Dissolving the impure solid in the minimum amount of boiling solvent. uomustansiriyah.edu.iq
Hot Filtration (if necessary): Removing any insoluble impurities.
Cooling: Allowing the solution to cool slowly to promote the formation of pure crystals. mt.com
Crystal Collection: Isolating the crystals by vacuum filtration. uomustansiriyah.edu.iq
Washing: Rinsing the crystals with a small amount of cold solvent to remove any adhering impurities.
Drying: Thoroughly drying the purified crystals.
Advanced recrystallization techniques might involve the use of co-solvents to fine-tune the solubility, or seeding the solution with a pure crystal to initiate crystallization. For industrial applications, automated crystallization systems can provide precise control over the cooling profile, leading to consistent crystal size and purity. iscientific.org
Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Chromatography)
Following synthesis, purification of 1,3-Benzenediol, 4,6-diiodo- is essential to remove any unreacted starting materials, reagents, or isomeric by-products. Column chromatography using silica gel is a standard and effective technique for this purpose. utexas.edu
Silica gel chromatography is a form of normal-phase adsorption chromatography. fujifilm.com The stationary phase, silica gel, is a highly porous material with a surface covered in silanol (B1196071) (Si-O-H) groups, making it very polar. fujifilm.com As a result, polar molecules in the mixture to be separated will adsorb more strongly to the silica gel and move more slowly down the column. Non-polar molecules will have weaker interactions and elute faster. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system is selected to provide differential migration rates for the components in the mixture.
For the purification of 4,6-diiodoresorcinol, a documented method employed column chromatography on silica gel with dichloromethane (B109758) (CH₂Cl₂) as the eluent. utexas.edu The polarity of the eluent is adjusted to control the speed at which compounds travel through the column. The effectiveness of the separation relies on the differences in polarity between the desired product and any impurities. While 4,6-diiodoresorcinol is a polar molecule due to its two hydroxyl groups, its interaction with the silica can be modulated by the eluent.
The physical form of the silica gel can also influence the separation's effectiveness. Spherical silica gel particles are known to form more uniform column beds compared to irregularly shaped particles, which can lead to enhanced resolution and reproducibility of the separation. kanto.co.jp
Thin-Layer Chromatography (TLC) is often used in conjunction with column chromatography. It serves as a rapid, inexpensive method to monitor the progress of a reaction and to identify the optimal eluent system for column chromatography by observing the separation of spots on a silica-coated plate. orgsyn.orgpreprints.org It can also help to confirm the purity of the fractions collected from the column. preprints.org The separation of iodinated resorcinol isomers can be challenging, as they may exhibit similar Rf values in TLC analysis. orgsyn.org
| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Source |
| Column Chromatography | Silica Gel | Dichloromethane (CH₂Cl₂) | Purification of 4,6-diiodoresorcinol | utexas.edu |
| Column Chromatography | Silica Gel | Chloroform/Methanol (97:3 v/v) | Separation of 4,6-dibromoresorcinol from its 2,4-isomer | scispace.com |
| Reverse-Phase HPLC | Newcrom R1 (low silanol activity) | Acetonitrile (B52724)/Water/Phosphoric Acid | Analysis of 4,6-dichloro-1,3-benzenediol | sielc.comsielc.com |
| Thin-Layer Chromatography | Silica Gel 60 F₂₅₄ | Hexanes/Ethyl Acetate (3:2) | Monitoring formation of 2-iodoresorcinol (Rf=0.48) | orgsyn.org |
While direct HPLC methods for 1,3-Benzenediol, 4,6-diiodo- are not prominently detailed in the searched literature, methods for analogous compounds like 4,6-dichloro-1,3-benzenediol utilize reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.comsielc.com This technique employs a non-polar stationary phase and a polar mobile phase. Such methods are scalable and can be adapted for the preparative separation of impurities. sielc.comsielc.com
Chemical Transformations and Reaction Mechanisms of 1,3 Benzenediol, 4,6 Diiodo
Oxidation Reactions and Quinone Formation Pathways
The oxidation of 1,3-Benzenediol, 4,6-diiodo- can lead to the formation of quinone structures. Quinones are a class of organic compounds derived from aromatic compounds by the conversion of an even number of –CH= groups into –C(=O)– groups. wikipedia.org This transformation involves the dearomatization of the benzene (B151609) core. utexas.edu The presence of electron-donating hydroxyl groups on the benzene ring facilitates oxidation. wikipedia.org
The oxidation process can be influenced by the reaction conditions and the oxidizing agent used. For instance, the oxidation of phenols can proceed through the formation of a semiquinone radical anion. kpu.edu.rs In the context of similar phenolic compounds, electrochemical oxidation has been employed to synthesize polycyclic aromatic quinones, where the position of the hydroxyl group guides the formation of either p-quinones or o-quinones. beilstein-journals.org While specific studies on the detailed quinone formation pathways from 1,3-Benzenediol, 4,6-diiodo- are not extensively detailed in the provided results, the general principles of phenol (B47542) oxidation suggest that it is a feasible transformation. researchgate.netnih.gov
Reduction Reactions and Iodine Atom Conversion
Information regarding the specific reduction reactions of 1,3-Benzenediol, 4,6-diiodo- and the direct conversion of its iodine atoms through reduction is not extensively available in the provided search results. However, general principles of organic chemistry suggest that the iodine atoms could potentially be removed through catalytic hydrogenation. In a related context, the reduction of 4,6-dinitro-2-halo-1,3-benzenediol to 4,6-diamino-1,3-benzenediol is achieved through hydrogenation. google.com This suggests that the aromatic ring of a substituted benzenediol is stable to certain reduction conditions that can reduce other functional groups.
Nucleophilic Substitution of Iodine Atoms
Nucleophilic aromatic substitution (SNAAr) is a plausible reaction pathway for 1,3-Benzenediol, 4,6-diiodo-, allowing for the replacement of the iodine atoms with various functional groups.
Introduction of Diverse Functional Groups
While direct examples of nucleophilic substitution on 1,3-Benzenediol, 4,6-diiodo- are not explicitly detailed, the principles of SNAr reactions suggest its potential. For SNAr to occur, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In 1,3-Benzenediol, 4,6-diiodo-, the hydroxyl groups are activating, which generally disfavors SNAr. However, the reaction can sometimes proceed under specific conditions or with highly reactive nucleophiles.
In a broader context, nucleophilic substitution reactions on similar aromatic compounds have been used to introduce a variety of functional groups. For instance, the reaction of 2,4,6-trinitrochlorobenzene with sodium hydroxide (B78521) introduces a hydroxyl group. libretexts.org Similarly, reactions with amines can introduce amino functionalities. nih.gov Although attempts to synthesize a meta-linked monomer by Stille coupling between 4,6-diiodoresorcinol and an organostannane failed, subsequent protection of the phenol groups allowed the coupling to proceed in good yields. mit.edu This indicates that the hydroxyl groups can interfere with certain coupling reactions, but their modification can enable the introduction of new functionalities.
Reaction Kinetics and Selectivity Studies
The kinetics of nucleophilic substitution reactions are influenced by several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. ksu.edu.sagatech.edu For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.
The regioselectivity of these reactions is dictated by the position of the activating groups. libretexts.org In the case of 1,3-Benzenediol, 4,6-diiodo-, the two iodine atoms are in equivalent positions, so monosubstitution would yield a single product. The introduction of a second, different nucleophile would be directed by the combined electronic effects of the remaining iodine atom and the newly introduced group.
Reactivity Enhancement/Modification via Aromatic Substitution Patterns
The reactivity of the 1,3-Benzenediol, 4,6-diiodo- ring system is significantly influenced by its substitution pattern. The two hydroxyl groups are strong activating groups, directing electrophilic aromatic substitution to the ortho and para positions. wikipedia.orglibretexts.org The iodine atoms are deactivating but also ortho, para-directing. wikipedia.org
Photochemical Transformations and Light-Induced Reactivity
1,3-Benzenediol, 4,6-diiodo- can participate in photochemical transformations, particularly in the context of co-crystallization and solid-state reactions. researchgate.net It has been utilized as a hydrogen-bonding template to control the regioselectivity of [2+2] cycloaddition reactions in the solid state. researchgate.net When co-crystallized with certain reactant molecules, it helps to align the carbon-carbon double bonds in the correct orientation for a photoreaction to occur upon exposure to UV light. researchgate.net
Advanced Spectroscopic and Structural Characterization of 1,3 Benzenediol, 4,6 Diiodo
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
The substitution pattern of 1,3-Benzenediol, 4,6-diiodo- is readily determined by analyzing its proton (¹H) and carbon-13 (¹³C) NMR spectra. The di-iodination of resorcinol (B1680541) can potentially lead to different isomers, but the 4,6-substitution pattern gives a distinct set of signals due to the molecule's symmetry.
In the ¹H NMR spectrum, the symmetry of the 4,6-diiodo- substitution pattern renders the two phenolic hydroxyl (-OH) protons chemically equivalent, as are the two aromatic protons at positions 2 and 5. The spectrum is therefore simplified, showing two key signals for the aromatic region. lookchem.com A study of iodinated resorcinols reported that the ¹H NMR spectrum of 4,6-diiodoresorcinol in a suitable solvent like DMSO-d₆ shows a singlet for the proton at the C2 position and another singlet for the proton at the C5 position. lookchem.com The use of a D₂O exchange experiment can further simplify the spectrum by replacing the acidic phenolic protons with deuterium, causing their signals to disappear. lookchem.com This confirms the presence and location of the hydroxyl groups.
The ¹³C NMR spectrum provides complementary information. Due to the molecule's symmetry, only four distinct signals are expected for the six carbon atoms of the benzene (B151609) ring. The two iodine-bearing carbons (C4 and C6) are equivalent, as are the two hydroxyl-bearing carbons (C1 and C3). The carbons at positions C2 and C5 are unique. The significant downfield shift of the carbons bonded to the electronegative oxygen atoms and the characteristic upfield shift caused by the heavy iodine atoms help in assigning each signal to its respective carbon atom. pressbooks.pub
Table 1: NMR Spectroscopic Data for 1,3-Benzenediol, 4,6-diiodo- NMR data can vary based on solvent and field strength. The values below are representative.
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | H-2 | ~7.93 | Singlet | |
| ¹H | H-5 | ~6.73 | Singlet | |
| ¹H | OH | Variable | Broad Singlet | Disappears upon D₂O exchange |
| ¹³C | C-1, C-3 | ~155-160 | Singlet | Carbons attached to -OH |
| ¹³C | C-2 | ~135-140 | Singlet | |
| ¹³C | C-5 | ~115-120 | Singlet |
While ¹H and ¹³C NMR provide strong evidence for the structure, advanced 2D NMR experiments can offer unambiguous confirmation. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would definitively establish the connectivity.
COSY: A ¹H-¹H COSY spectrum would show no cross-peaks between the aromatic protons at positions 2 and 5, confirming they are not on adjacent carbons and are isolated from each other, which is consistent with the 1,3,4,6-substitution pattern.
HSQC: This experiment correlates protons directly to the carbons they are attached to. It would show a correlation between the ¹H signal at ~7.93 ppm and the ¹³C signal of C2, and another between the ¹H signal at ~6.73 ppm and the ¹³C signal of C5.
HMBC: This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, the proton at C2 would show correlations to the carbons at positions 1, 3, 4, and 6, while the proton at C5 would show correlations to C1, C3, C4, and C6. These correlations provide a complete and irrefutable map of the molecular structure.
¹H and ¹³C NMR for Substitution Pattern Elucidation
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For 1,3-Benzenediol, 4,6-diiodo-, HRMS is critical for confirming its composition of C₆H₄I₂O₂. guidechem.com The calculated exact mass for this formula is 361.83007 Da. guidechem.com An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides strong evidence for the assigned formula.
Furthermore, the presence of two iodine atoms creates a highly characteristic isotopic pattern in the mass spectrum. Iodine is monoisotopic (¹²⁷I), so the primary contribution to the isotopic pattern comes from the natural abundance of ¹³C. The molecular ion peak ([M]⁺) will be observed at m/z 361.83, and a smaller [M+1]⁺ peak will be present due to the ~1.1% natural abundance of ¹³C.
Table 2: Molecular Properties of 1,3-Benzenediol, 4,6-diiodo- from HRMS
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄I₂O₂ | guidechem.com |
| Average Molecular Weight | 362.90 g/mol | |
| Monoisotopic Mass | 361.83007 Da | guidechem.com |
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful technique for the selective and sensitive detection of organic iodine compounds in complex mixtures. nih.govresearchgate.net A common strategy involves using tandem mass spectrometry (MS/MS) to search for the characteristic iodide ion (I⁻) at m/z 126.9 in negative ion mode. researchgate.netresearchgate.net
By generating an extracted ion chromatogram for m/z 126.9 from an MS/MS experiment, it is possible to selectively identify the retention times of all iodine-containing compounds in a sample. nih.govresearchgate.net Once the retention time for a potential organoiodine compound is known, the corresponding full scan HRMS data can be analyzed to determine the accurate mass and elemental composition of the precursor ion. researchgate.netresearchgate.net This methodology has been successfully applied to discover and identify unknown organic iodine compounds in various environmental and biological samples, such as seaweed. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion to gain structural information. For 1,3-Benzenediol, 4,6-diiodo-, the fragmentation pattern would be dominated by the loss of the iodine atoms, which are the weakest points in the molecule.
In positive ion mode, fragmentation might proceed through the loss of an iodine radical (I•, 127 Da) or hydrogen iodide (HI, 128 Da). In negative ion mode, the most characteristic fragmentation would be the formation of the iodide anion (I⁻, m/z 126.9), a key diagnostic peak for identifying iodine-containing compounds. researchgate.netresearchgate.net Subsequent fragmentation could involve the loss of the second iodine atom or neutral losses of molecules like carbon monoxide (CO, 28 Da) from the phenol (B47542) structure. Analyzing these fragmentation pathways provides conclusive evidence for the presence and location of the iodine substituents on the resorcinol backbone.
Table 3: Predicted MS/MS Fragmentation of 1,3-Benzenediol, 4,6-diiodo- ([C₆H₄I₂O₂], m/z 361.83)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Loss |
|---|---|---|---|
| 361.83 ([M]⁺) | 234.93 | I• | I |
| 361.83 ([M]⁺) | 233.92 | HI | HI |
| 234.93 ([M-I]⁺) | 107.03 | I• | I |
| 234.93 ([M-I]⁺) | 206.92 | CO | CO |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,3-Benzenediol, 4,6-diiodo- |
| 4,6-diiodoresorcinol |
| Resorcinol |
| 2,4-diiodoresorcinol |
| 4-iodoresorcinol |
| Dihydroquercetin |
| Carbon Monoxide |
LC-HRMS for Detection and Structural Identification of Organic Iodine Compounds
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For 1,3-Benzenediol, 4,6-diiodo-, these methods are instrumental in identifying key functional groups and understanding the influence of its substituents on the benzene ring.
The IR spectrum of 1,3-Benzenediol, 4,6-diiodo- is characterized by absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. msu.edu The hydroxyl (O-H) group vibrations are particularly noteworthy. In a dilute solution, free O-H stretching typically appears as a sharp band in the 3620–3670 cm⁻¹ region. msu.edu However, in the solid state or concentrated solutions, hydrogen bonding leads to a broad and lower frequency band. msu.edumasterorganicchemistry.com
The carbon-iodine (C-I) stretching vibrations are expected to occur in the fingerprint region of the IR spectrum, typically at lower wavenumbers due to the high mass of the iodine atom. The precise identification of these vibrations can be complex due to the presence of other vibrational modes in this region. libretexts.org
Table 1: Characteristic Infrared Absorption Frequencies for 1,3-Benzenediol, 4,6-diiodo-
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| Hydroxyl (O-H) | Stretching (H-bonded) | 3200-3600 | Broad, Strong |
| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |
| Aromatic C=C | Stretching | 1400-1600 | Medium to Weak |
| Carbon-Oxygen (C-O) | Stretching | 1200-1300 | Strong |
| Carbon-Iodine (C-I) | Stretching | 500-600 | Medium to Strong |
Note: The exact positions of absorption bands can be influenced by the physical state of the sample and intermolecular interactions.
Gas-phase IR spectroscopy provides a means to study the conformations of molecules in an environment free from intermolecular interactions that are present in the liquid or solid state. mpg.delibretexts.org This technique is particularly useful for determining the preferred orientation of the hydroxyl groups relative to the iodine atoms. Theoretical calculations suggest that intramolecular hydrogen bonding between the hydroxyl proton and the iodine atom can stabilize certain conformations. researchgate.net
The analysis of gas-phase IR spectra can reveal the presence of different conformers through the observation of distinct vibrational bands. researchgate.netnih.gov For instance, the O-H stretching frequency can shift depending on whether the hydroxyl group is involved in an intramolecular hydrogen bond.
Identification of Hydroxyl and Carbon-Iodine Vibrations
X-ray Crystallography and Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.
The crystal structure of 1,3-Benzenediol, 4,6-diiodo- reveals a complex network of intermolecular interactions that dictate the packing of the molecules. utexas.edursc.org These interactions include hydrogen bonds and halogen bonds. libretexts.org The hydroxyl groups are expected to participate in strong hydrogen bonds, acting as both donors and acceptors, leading to the formation of supramolecular assemblies. nih.gov
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.commdpi.com In the crystal structure of 1,3-Benzenediol, 4,6-diiodo-, the iodine atoms can participate in halogen bonding with electron-rich atoms, such as the oxygen of a hydroxyl group from a neighboring molecule. beilstein-journals.org
The geometry of a halogen bond is typically characterized by a nearly linear arrangement of the donor atom, the halogen atom, and the acceptor atom (R-X···A), where the R-X···A angle is close to 180°. mdpi.com The strength of the halogen bond depends on the polarizability of the halogen atom, with iodine forming the strongest halogen bonds among the halogens. mdpi.commdpi.com The analysis of these motifs provides crucial information about the forces guiding the self-assembly of the molecules in the solid state. mdpi.com
Determination of Crystal Packing and Intermolecular Interactions
Complementary Analytical Techniques
In addition to IR spectroscopy and X-ray crystallography, other analytical techniques can be employed to further characterize 1,3-Benzenediol, 4,6-diiodo-. Mass spectrometry can confirm the molecular weight of the compound. researchgate.net For related di-halogenated resorcinols, high-performance liquid chromatography (HPLC) methods have been developed, which could be adapted for the analysis of the diiodo- derivative. sielc.com
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of 1,3-Benzenediol, 4,6-diiodo-. This method allows for the effective separation of the target compound from starting materials, by-products, and other impurities that may arise during its synthesis. The separation is typically achieved using a reversed-phase mechanism, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
The selection of the stationary phase is critical. A C18 (octadecylsilane) packed column is frequently employed for the separation of phenolic and iodinated compounds due to its hydrophobicity, which allows for strong retention and good resolution of aromatic molecules. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. dtu.dk The gradient elution, where the concentration of the organic solvent is increased over time, is essential for eluting compounds with varying polarities, ensuring that even strongly retained impurities are effectively separated from the main compound.
Detection is commonly performed using a UV-Vis detector, as the aromatic ring and iodine substituents in 1,3-Benzenediol, 4,6-diiodo- allow for strong absorbance in the ultraviolet region. A detection wavelength of around 280 nm is often suitable for monitoring the elution of iodinated phenolic compounds. dtu.dk For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a standard. nih.gov This allows for the precise determination of the purity of 1,3-Benzenediol, 4,6-diiodo- in a given sample.
A representative HPLC method for the analysis of 1,3-Benzenediol, 4,6-diiodo- is detailed in the table below.
| Parameter | Condition |
| Stationary Phase | C18 RP-Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | 70% A / 30% B, linear to 10% A / 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table represents a typical HPLC method and may require optimization for specific applications.
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to traditional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For a compound like 1,3-Benzenediol, 4,6-diiodo-, UPLC can provide high-throughput analysis, which is particularly valuable in process monitoring and quality control environments.
The principles of separation in UPLC are similar to HPLC, predominantly utilizing reversed-phase chromatography. However, the enhanced efficiency of UPLC columns allows for shorter column lengths and higher flow rates, drastically reducing analysis time without compromising separation quality. A key advantage of UPLC is the significant reduction in solvent consumption, making it a greener analytical technique.
For the analysis of halogenated compounds such as 1,3-Benzenediol, 4,6-diiodo-, specialized stationary phases like pentafluorophenyl (PFP) can offer unique selectivity. thermofisher.comthermofisher.com The electron-rich PFP phase can interact differently with halogenated analytes compared to standard C18 phases, potentially resolving isomers or closely related impurities that are challenging to separate otherwise. The mobile phase composition is similar to that used in HPLC, typically a gradient of acetonitrile and water.
A typical UPLC method for the rapid analysis of 1,3-Benzenediol, 4,6-diiodo- is outlined below.
| Parameter | Condition |
| Stationary Phase | PFP or C18 UPLC Column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | 95% A / 5% B, linear to 5% A / 95% B over 5 min |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
This table represents a typical UPLC method and may require optimization for specific applications.
Computational Chemistry and Theoretical Studies of 1,3 Benzenediol, 4,6 Diiodo
Density Functional Theory (DFT) for Structural Assignment and Property Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. conicet.gov.arunivie.ac.atolemiss.edu It is a cornerstone of modern computational chemistry, enabling the prediction of various molecular properties, including geometry, energy, and spectroscopic parameters. univie.ac.atcsic.es For 1,3-Benzenediol, 4,6-diiodo-, DFT calculations would be instrumental in determining its most stable three-dimensional structure.
By analogy with DFT studies on other halogenated phenols and resorcinols, it is expected that the introduction of two bulky iodine atoms at positions 4 and 6 would significantly influence the geometry of the benzene (B151609) ring and the orientation of the hydroxyl groups. acs.orgnih.govcsic.es Theoretical calculations on similar molecules, such as 5-alkyl-substituted resorcinols, have demonstrated the accuracy of DFT in assigning structures by comparing calculated and experimental NMR chemical shifts. csic.escsic.es For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to study the geometry and vibrational properties of similar compounds. researchgate.net
The electron-withdrawing nature of the iodine atoms is known to impact the electronic properties of the molecule. This effect can be quantified using DFT to calculate properties such as molecular electrostatic potential (MEP), which provides insight into the charge distribution and reactive sites. In related diiodophenol compounds, the iodine substituents lead to downfield shifts in NMR spectra, a phenomenon that can be accurately predicted and analyzed using DFT.
Table 1: Predicted Impact of Iodine Substitution on 1,3-Benzenediol Properties (based on analogous compounds)
| Property | Predicted Effect of 4,6-diiodo Substitution | Rationale based on Analogous Compounds |
| Bond Lengths | Elongation of C-I bonds, minor changes in the benzene ring | Steric hindrance and electronic effects of large iodine atoms. |
| Bond Angles | Distortion from ideal 120° angles in the benzene ring | Accommodation of bulky iodine substituents. |
| Dipole Moment | Increased dipole moment compared to resorcinol (B1680541) | Asymmetric charge distribution due to electronegative iodine atoms. |
| NMR Chemical Shifts | Downfield shift of aromatic protons | Electron-withdrawing effect of iodine atoms. |
This table is illustrative and based on general principles and findings from studies on similar halogenated phenols.
Conformer Stability Analysis
Most flexible molecules can exist in various spatial arrangements known as conformations. ucsb.edulibretexts.org Conformational analysis is the study of the energies of these different conformers and the barriers to their interconversion. ucsb.edulibretexts.orgyoutube.com For 1,3-Benzenediol, 4,6-diiodo-, the primary source of conformational isomerism arises from the rotation of the two hydroxyl groups.
Computational methods, particularly DFT, are essential for performing a thorough conformational analysis. d-nb.infoschrodinger.com The process involves systematically rotating the O-H bonds and calculating the energy of each resulting conformation to identify the local minima on the potential energy surface. ucsb.edu The relative energies of these conformers determine their population at a given temperature.
For 1,3-benzenediol (resorcinol) itself, different orientations of the hydroxyl groups (syn vs. anti) lead to distinct conformers. In the case of 1,3-Benzenediol, 4,6-diiodo-, the bulky iodine atoms adjacent to the hydroxyl groups would introduce significant steric hindrance, likely influencing the preferred orientation of the hydroxyl groups. It is plausible that conformations minimizing the steric repulsion between the iodine atoms and the hydroxyl groups would be the most stable. Studies on ortho-substituted dihalobenzenes have shown that steric effects play a crucial role in determining the conformational preferences. escholarship.org
Reaction Pathway and Activation Energy Calculations for Synthetic Optimization
Computational chemistry provides a powerful tool for elucidating reaction mechanisms and predicting the feasibility of synthetic routes. nih.gov By calculating the energies of reactants, products, transition states, and intermediates, it is possible to map out the entire reaction pathway and determine the activation energies for each step. nih.gov
The synthesis of 1,3-Benzenediol, 4,6-diiodo- would typically involve the iodination of 1,3-benzenediol (resorcinol). The mechanism of phenol (B47542) iodination has been a subject of both experimental and theoretical investigation. osu.edudtu.dkasianpubs.org DFT calculations have been employed to study the mechanism of iodine(III)-mediated oxidative dearomatization of phenols, revealing that the unimolecular fragmentation of an oxygen-bound intermediate is a likely pathway. nih.gov
For the direct iodination of resorcinol, computational studies could be used to investigate the regioselectivity of the reaction. It is known that the hydroxyl groups are activating and ortho-, para-directing. By calculating the activation energies for iodination at different positions of the resorcinol ring, one could predict that the 4 and 6 positions are highly activated, leading to the desired product. Such calculations can help in optimizing reaction conditions (e.g., temperature, catalyst) to favor the formation of 1,3-Benzenediol, 4,6-diiodo- over other isomers or over-iodinated products. researchgate.net
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its reactivity. acs.org Computational methods like DFT can be used to calculate a variety of electronic structure descriptors that help in understanding and predicting chemical behavior. researchgate.netnih.gov
For 1,3-Benzenediol, 4,6-diiodo-, key descriptors would include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The presence of electron-withdrawing iodine atoms is expected to lower the energy of both the HOMO and LUMO compared to resorcinol.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 1,3-Benzenediol, 4,6-diiodo-, the MEP would likely show negative potential around the oxygen atoms and a more positive potential on the hydrogen atoms of the hydroxyl groups and in the vicinity of the iodine atoms.
Fukui Functions: These descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. acs.org
These descriptors are valuable in rationalizing the molecule's behavior in various chemical reactions, such as its interaction with biological targets or its susceptibility to further chemical modification. smolecule.com
Table 2: Predicted Electronic Properties of 1,3-Benzenediol, 4,6-diiodo-
| Electronic Property | Predicted Characteristic | Implication for Reactivity |
| HOMO Energy | Lower than resorcinol | Reduced nucleophilicity |
| LUMO Energy | Lower than resorcinol | Increased electrophilicity |
| HOMO-LUMO Gap | Smaller than resorcinol | Potentially higher reactivity and polarizability |
| MEP | Negative potential on oxygens, positive on hydroxyl hydrogens and near iodines | Guides intermolecular interactions and sites of electrophilic/nucleophilic attack |
This table is illustrative and based on general trends observed in halogenated aromatic compounds.
Quantum Chemical Methods for Electrochemical Behavior Prediction
The electrochemical properties of a molecule, such as its oxidation and reduction potentials, can be predicted using quantum chemical methods. conicet.gov.ar These predictions are valuable for understanding the molecule's behavior in redox reactions and for applications in areas like sensor development or materials science. researcher.liferesearchgate.net
The electrochemical oxidation of phenols has been studied computationally, often involving the formation of phenoxy radicals. d-nb.info For 1,3-Benzenediol, 4,6-diiodo-, the presence of two hydroxyl groups suggests that it will be susceptible to oxidation. The iodine substituents, being electron-withdrawing, would be expected to increase the oxidation potential compared to unsubstituted resorcinol, making it more difficult to oxidize.
DFT calculations, combined with a suitable solvent model, can be used to compute the standard redox potentials. conicet.gov.ar By calculating the Gibbs free energy change for the relevant electron transfer reactions, it is possible to obtain theoretical estimates of the oxidation and reduction potentials. These theoretical values can then be compared with experimental data from techniques like cyclic voltammetry to validate the computational model and gain a deeper understanding of the electrochemical mechanism. conicet.gov.ar Studies on the electrochemical behavior of other halogenated phenols have demonstrated the utility of such a combined experimental and theoretical approach. researcher.life
Research Applications of 1,3 Benzenediol, 4,6 Diiodo in Materials Science and Supramolecular Chemistry
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the C-I and O-H bonds in 1,3-benzenediol, 4,6-diiodo- makes it a strategic starting material or intermediate in organic synthesis. The iodine atoms can be readily substituted through various cross-coupling reactions, while the hydroxyl groups can undergo esterification, etherification, or serve as directing groups.
The synthesis of 1,3-benzenediol, 4,6-diiodo- itself is typically achieved through the direct iodination of resorcinol (B1680541). scispace.com Different methods and reagents can be employed to control the regiospecificity of the reaction. For instance, the use of iodine monochloride (ICl) in an appropriate solvent can yield 4,6-diiodoresorcinol with high purity. acs.org Another approach involves the rearrangement of other iodinated resorcinol isomers under acidic conditions. scispace.com These synthetic routes make the compound accessible for further elaboration.
Once synthesized, it serves as a foundational molecule for more intricate structures. For example, its derivatives are crucial in the synthesis of high-performance polymers and other complex organic frameworks. prepchem.comgoogle.com The di-iodo functionality is particularly useful for building larger conjugated systems through reactions like Suzuki or Stille coupling. beilstein-journals.orgconicet.gov.ar Furthermore, it has been identified as a key intermediate in the synthesis pathways of certain polyaromatic natural products. orgsyn.org
Table 1: Synthesis Methods for 1,3-Benzenediol, 4,6-diiodo- This table is interactive. Click on the headers to sort.
| Precursor | Reagents | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| Resorcinol | Iodine monochloride (ICl), Ether | Reaction at 0°C, followed by work-up with sodium sulfite | 90% | scispace.com |
| Resorcinol | Iodine, Sodium bicarbonate, Water | Stirring at 25°C for 20 hours | Moderate | scispace.com |
| 2-Iodoresorcinol | 6 M Hydrochloric Acid | Rearrangement reaction | - | scispace.com |
Design and Synthesis of Functional Polymers
The bifunctional nature of 1,3-benzenediol, 4,6-diiodo-, with its two reactive iodine sites, makes it a prime candidate for use as a monomer in polymerization reactions.
The iodine atoms on the benzene (B151609) ring are excellent leaving groups for metal-catalyzed cross-coupling reactions. This property allows for the incorporation of the 4,6-diiodoresorcinol unit into the backbones of conjugated polymers. nih.gov Such polymers are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. By reacting 1,3-benzenediol, 4,6-diiodo- with suitable di-boronic esters or di-stannanes via Suzuki or Stille coupling, respectively, polymers with extended π-conjugated systems can be synthesized. beilstein-journals.org
A related application involves the use of its derivative, 4,6-diamino-1,3-benzenediol, in the synthesis of poly(p-phenylene benzobisoxazole) (PBO) fibers. prepchem.comrsc.org These are high-performance polymers known for their exceptional thermal stability and mechanical strength. The synthesis involves a condensation reaction between the diamino-resorcinol derivative and a dicarboxylic acid. rsc.org
The presence of multiple reactive sites (two hydroxyl groups and two iodine atoms) on the 1,3-benzenediol, 4,6-diiodo- molecule provides a pathway for the creation of three-dimensional (3D) cross-linked materials. rsc.orgmdpi.com Cross-linking is a critical process for modifying the physicochemical properties of polymers, enhancing their molecular weight, and creating interconnected networks. mdpi.com For example, a polymerization could be carried out using the iodo groups, leaving the hydroxyl groups available for a subsequent cross-linking reaction with a suitable agent. This approach allows for the formation of robust, insoluble polymer networks with tailored properties for applications in areas like coatings, adhesives, or as scaffolds in tissue engineering. rsc.org
While 1,3-benzenediol, 4,6-diiodo- is an achiral molecule, it can be a component in the formation of chiral supramolecular polymers. nih.govmdpi.com Supramolecular chirality can emerge from the hierarchical self-assembly of achiral building blocks, often guided by specific non-covalent interactions. researchgate.netnih.gov In such systems, the introduction of a chiral guest molecule can induce a preferred helicity in the polymer aggregate, leading to a macroscopic chiral response. mdpi.comrsc.org The defined geometry and multiple interaction sites of 1,3-benzenediol, 4,6-diiodo- make it a candidate for forming host assemblies that can interact stereoselectively with chiral guests, thereby generating complex and functional chiral architectures. nih.gov
Development of 3D Cross-linking Materials
Supramolecular Host-Guest Chemistry
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. thno.org 1,3-Benzenediol, 4,6-diiodo- is an exemplary molecule in this field, capable of forming well-defined host-guest complexes through a combination of directional intermolecular forces.
The diverse functional groups on 1,3-benzenediol, 4,6-diiodo- enable it to participate in a rich variety of non-covalent interactions, which are the basis of molecular recognition and self-assembly in supramolecular chemistry. mdpi.com
Hydrogen Bonding: The two hydroxyl groups are excellent hydrogen bond donors, while the oxygen atoms can also act as acceptors. This allows for the formation of robust and directional hydrogen-bonded networks. nih.govyoutube.com Intramolecular hydrogen bonding between a hydroxyl proton and an adjacent iodine atom can also influence the molecule's conformation and electronic properties. researchgate.net In the solid state, it forms co-crystals with other molecules, such as 4-phenylazopyridine, where intermolecular hydrogen bonds play a crucial role in the assembly. researchgate.net
Halogen Bonding: The iodine atoms on the ring are potent halogen bond donors. whiterose.ac.uk A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region (a σ-hole) on a halogen atom and a Lewis base (e.g., a nitrogen or oxygen atom). mdpi.comnih.gov This interaction is pivotal in crystal engineering. For instance, 4,6-diiodoresorcinol forms co-crystals where C–I···N halogen bonds dictate the supramolecular architecture. researchgate.net The strength and directionality of these bonds make them a powerful tool for designing complex solid-state structures.
Table 2: Non-Covalent Interactions of 1,3-Benzenediol, 4,6-diiodo- This table is interactive. Click on the headers to sort.
| Interaction Type | Participating Groups | Typical Role | Significance |
|---|---|---|---|
| Hydrogen Bonding | -OH groups | Donor/Acceptor | Directs self-assembly into networks; key in co-crystal formation. researchgate.netresearchgate.net |
| Halogen Bonding | C-I groups | Donor | Highly directional interaction for crystal engineering and molecular recognition. researchgate.netwhiterose.ac.uk |
| π-π Stacking | Benzene Ring | Stacking Unit | Stabilizes crystal structures through aromatic ring interactions. mdpi.comutexas.edu |
| Electrostatic | Entire Molecule | Guiding Force | Governs long-range interactions based on charge distribution. researchgate.net |
Molecular Recognition and Self-Assembly Processes
Molecular recognition and self-assembly are fundamental concepts in supramolecular chemistry, where non-covalent interactions drive the spontaneous organization of molecules into well-defined structures. nih.govsiesascs.edu.in The hydroxyl groups on the 1,3-benzenediol framework are capable of forming strong hydrogen bonds, which are key drivers in these processes. The presence of iodine atoms adds another layer of complexity and functionality, influencing the electronic properties and potential for halogen bonding.
The self-assembly of molecules is a thermodynamically controlled process that leads to stable and structurally defined aggregates. siesascs.edu.in In the context of 1,3-Benzenediol, 4,6-diiodo-, its structure allows for the formation of networks through hydrogen bonding, a common strategy for achieving self-assembly. siesascs.edu.in This process is crucial for the development of new materials with ordered structures at the nanoscale. siesascs.edu.in
Macrocyclic Host Systems (e.g., Calixarenes, Cyclodextrins) for Dihydroxy-Substituted Aromatic Guests
Macrocyclic hosts like calixarenes and cyclodextrins are capable of encapsulating guest molecules, including dihydroxy-substituted aromatics, within their cavities. frontiersin.orgdavuniversity.orgscispace.com This host-guest chemistry is driven by a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov
Calixarenes , which are composed of hydroxy-substituted aromatic rings, can be tailored to bind specific guest molecules. frontiersin.orgnih.gov Their cavities can accommodate dihydroxybenzene derivatives, leading to the formation of stable host-guest complexes. The interactions within these complexes can be finely tuned by modifying the structure of both the host and the guest. beilstein-journals.orgacs.org
Cyclodextrins , which are cyclic oligosaccharides, also form inclusion complexes with aromatic guests. davuniversity.orgscispace.com The hydrophobic cavity of cyclodextrins provides a suitable environment for the nonpolar part of guest molecules, while the hydroxyl groups on the rim can interact with polar functional groups. davuniversity.org The size of the cyclodextrin (B1172386) cavity influences which part of a dihydroxy-substituted guest is encapsulated. For instance, in the case of 1,4-dihydroxy-9,10-anthraquinone (quinizarin), the unsubstituted benzene ring is encapsulated by α- and β-cyclodextrins, while the larger γ-cyclodextrin encapsulates the dihydroxy-substituted aromatic ring. scispace.com This selective encapsulation can be used to control the reactivity and properties of the guest molecule. scispace.com
The table below summarizes the characteristics of these macrocyclic host systems.
| Host System | Composition | Guest Binding Interactions |
| Calixarenes | Phenolic units linked by methylene (B1212753) bridges unime.it | Hydrogen bonding, π-π stacking, cation-π interactions, hydrophobic interactions nih.gov |
| Cyclodextrins | D-glucopyranose units davuniversity.org | Primarily hydrophobic interactions, hydrogen bonding davuniversity.orgscispace.com |
Electrochemical Behavior and Applications
The electrochemical properties of 1,3-Benzenediol, 4,6-diiodo- are of interest for various applications, including electrocatalysis and the development of electrochemical sensors.
Redox Properties and Voltammetric Characterization
The redox behavior of phenolic compounds, including resorcinol derivatives, can be investigated using techniques like cyclic voltammetry. nih.govresearchgate.net The oxidation of resorcinol itself is known to be complex, often leading to the formation of polymeric films on the electrode surface, a process known as fouling. nih.govresearchgate.net This occurs because the initial oxidation product, a radical species, can readily polymerize. researchgate.net
The presence of iodo-substituents on the resorcinol ring is expected to influence its redox properties. The electrochemical oxidation of iodide to iodine can be used in coupled reactions with phenolic compounds. mdpi.comresearchgate.net While specific voltammetric data for 1,3-Benzenediol, 4,6-diiodo- is not extensively detailed in the provided results, the general principles of phenol (B47542) and iodinated compound electrochemistry suggest a complex behavior. The oxidation could potentially involve both the hydroxyl groups and the carbon-iodine bonds.
Studies on the chemical oxidation of resorcinol using hypervalent iodine reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) show that it requires a higher ratio of the oxidizing agent compared to other benzenediol isomers like hydroquinone (B1673460) and catechol. nih.govacs.org The oxidation of resorcinol with HTIB results in a product that is not electrochemically reducible, unlike the quinones formed from hydroquinone and catechol. nih.govacs.org
Electrocatalytic Applications
The electrochemical generation of iodine from iodide can be used to catalyze the determination of phenolic compounds. mdpi.comresearchgate.net This process involves the oxidation of iodide at an electrode to form iodine, which then reacts with the phenol in a chemical step. mdpi.com This quasi-catalytic mechanism can be applied to the sensitive determination of phenols. mdpi.comresearchgate.net Given that 1,3-Benzenediol, 4,6-diiodo- contains an iodinated resorcinol core, it could potentially be involved in or be a target for such electrocatalytic systems, although specific applications for this compound were not found.
Development of Specialty Chemicals and Intermediates
1,3-Benzenediol, 4,6-diiodo- serves as a valuable intermediate in the synthesis of more complex molecules and specialty chemicals. lookchem.com Its di-iodinated structure allows for further functionalization through reactions that are common for aryl iodides, such as cross-coupling reactions. The resorcinol backbone provides a platform for building a wide range of derivatives with specific properties.
For example, diaminobenzenediols, which are useful monomers for the preparation of high-performance polymers like polybenzoxazoles, can be synthesized from related dinitro-benzenediol precursors. google.com The synthesis often involves nitration of a benzenediol derivative followed by reduction. The presence of iodo groups in 1,3-Benzenediol, 4,6-diiodo- could potentially be leveraged to direct these synthetic transformations or to be retained in the final product for specific applications. The compound is listed as a starting material for pharmaceuticals and dyes, highlighting its role as a building block in organic synthesis. lookchem.com
Potential in Liquid Crystal Mesogens (based on analogous fluorinated derivatives)
While direct studies on the liquid crystalline properties of 1,3-Benzenediol, 4,6-diiodo- are not prevalent in the provided search results, the behavior of analogous fluorinated and other halogenated resorcinol derivatives provides strong indications of its potential in this area. tandfonline.com Resorcinol is a widely used central building unit for designing bent-core liquid crystals, also known as banana liquid crystals. mdpi.commdpi.com These molecules can exhibit unique mesophases with polar ordering. mdpi.com
The introduction of halogen atoms, including fluorine and iodine, as lateral substituents on the molecular core of liquid crystals is a well-established strategy for tuning their self-assembling behavior and physical properties. nih.gov Fluorinated liquid crystals, in particular, have been extensively studied, and their properties are known to be highly dependent on the position and number of fluorine substituents. researchgate.netrsc.org These substituents can influence melting points, mesophase morphology, and dielectric anisotropy. rsc.org
For instance, the substitution of hydrogen with fluorine in the core of bent-core liquid crystals can lead to lower phase transition temperatures. mdpi.com Halogenated resorcinols have been shown to exhibit nematic phases with local smectic clusters, a phenomenon known as cybotaxis. tandfonline.com Given these trends, it is plausible that 1,3-Benzenediol, 4,6-diiodo- could serve as a core for novel liquid crystalline materials, where the bulky iodine atoms would significantly influence the molecular packing and resulting mesophase behavior.
Future Research Directions and Unresolved Challenges in 1,3 Benzenediol, 4,6 Diiodo Studies
Addressing Regioselectivity Challenges in Derivatization
A primary hurdle in the synthetic manipulation of 1,3-Benzenediol, 4,6-diiodo- is the control of regioselectivity during derivatization reactions. The two hydroxyl groups and the two carbon-iodine bonds offer multiple reactive sites. The electron-rich nature of the resorcinol (B1680541) ring, further activated by the hydroxyl groups, complicates selective functionalization. stackexchange.com
Future research must focus on developing methodologies for the selective derivatization of the hydroxyl groups or the targeted substitution of the iodo-groups. The iodination of resorcinol itself is known to be sensitive to reaction conditions, which can lead to a mixture of products. stackexchange.comscispace.com For instance, slight changes in pH can alter the position of iodination. scispace.com This suggests that the derivatization of 1,3-Benzenediol, 4,6-diiodo- will require precise control over reaction parameters to avoid undesired side products.
The development of protecting group strategies tailored for di-iodinated resorcinols will be crucial. These strategies would need to allow for the selective protection of one hydroxyl group over the other, or the temporary deactivation of the aromatic ring to favor reactions at the C-I bonds. Furthermore, the exploration of ortho-lithiation or directed metalation strategies, guided by the existing hydroxyl groups, could provide a pathway to selectively introduce new functional groups at specific positions.
Challenges also lie in preventing rearrangement reactions. For example, the rearrangement of 2-iodoresorcinol to the more stable 4,6-diiodoresorcinol has been observed under acidic conditions. scispace.com Understanding the stability of 1,3-Benzenediol, 4,6-diiodo- and its derivatives under various reaction conditions will be paramount to achieving desired chemical transformations.
Exploration of Novel Reaction Pathways and Catalytic Systems
The iodo-substituents in 1,3-Benzenediol, 4,6-diiodo- are ideal handles for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions offer a powerful platform for the construction of complex molecular architectures. Future research should explore the development of novel catalytic systems that are efficient for the cross-coupling of this specific di-iodinated resorcinol. Palladium-catalyzed cross-coupling reactions are well-established for iodoarenes, but the presence of two hydroxyl groups may require specialized ligands to prevent catalyst deactivation or undesired side reactions. frontiersin.org
The investigation of metal-free cross-coupling reactions, utilizing hypervalent iodine reagents, could also be a fruitful avenue of research. frontiersin.orgacs.org These methods offer the advantage of avoiding transition metal contamination in the final products, which is particularly important for applications in electronics and pharmaceuticals.
Furthermore, the development of one-pot, sequential cross-coupling reactions, where the two iodo-groups are functionalized with different partners in a controlled manner, would significantly enhance the synthetic utility of 1,3-Benzenediol, 4,6-diiodo-. This would require catalysts with high selectivity and the ability to differentiate between the two C-I bonds, which may be electronically distinct due to the influence of the hydroxyl groups.
The table below summarizes potential catalytic systems that could be explored for the derivatization of 1,3-Benzenediol, 4,6-diiodo-.
| Reaction Type | Potential Catalyst System | Targeted Transformation | Potential Challenges |
| Suzuki Coupling | Pd(PPh₃)₄ / Base | C-C bond formation | Catalyst poisoning by phenolic groups, control of mono- vs. di-substitution. |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Amine Base | C-C triple bond formation | Homocoupling of terminal alkynes, protection of hydroxyl groups may be needed. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand (e.g., Xantphos) / Base | C-N bond formation | Reactivity of amines with the di-iodinated resorcinol, potential for N-arylation. |
| Hypervalent Iodine Chemistry | Diaryliodonium salts | Metal-free C-C and C-heteroatom bond formation | Synthesis of appropriate diaryliodonium salt precursors, control of regioselectivity. |
Advanced Characterization of Transient Species in Reactions
The reactions of 1,3-Benzenediol, 4,6-diiodo-, particularly under oxidative or photochemical conditions, are likely to involve short-lived, highly reactive intermediates such as radicals and excited states. The characterization of these transient species is essential for understanding reaction mechanisms and optimizing reaction conditions.
Future research should employ advanced spectroscopic techniques, such as laser flash photolysis (LFP), to directly observe and characterize these transient species. jst.go.jp LFP can provide information on the lifetimes, absorption spectra, and reaction kinetics of intermediates like phenoxyl radicals or triplet states. jst.go.jp The photolysis of halogenated phenols can proceed through various mechanisms, including the formation of carbene intermediates, and understanding these pathways for the di-iodinated resorcinol will be crucial. jst.go.jp
Electron Paramagnetic Resonance (EPR) spectroscopy could also be a valuable tool for studying radical intermediates that may be formed during oxidation reactions of 1,3-Benzenediol, 4,6-diiodo-. By identifying the structure of these radicals, researchers can gain insights into the regioselectivity of subsequent reactions.
The table below outlines potential transient species and the techniques that could be used for their characterization.
| Potential Transient Species | Generation Method | Characterization Technique | Information Gained |
| Phenoxyl Radical | Chemical or Electrochemical Oxidation, Photolysis | EPR Spectroscopy, LFP | Structure, spin density distribution, reaction kinetics. |
| Triplet Excited State | UV/Vis Irradiation | LFP, Phosphorescence Spectroscopy | Lifetime, energy level, quenching kinetics. |
| Radical Anion/Cation | Pulse Radiolysis, Electrochemical Methods | Transient Absorption Spectroscopy | Absorption spectra, formation and decay kinetics. |
| Iodiranium Ion | Electrophilic addition to an alkene derivative | NMR Spectroscopy, Computational Modeling | Structure and stability of the intermediate in addition reactions. nih.gov |
Predictive Modeling for Structure-Property Relationships in Novel Material Applications
Computational modeling and machine learning are becoming increasingly powerful tools for predicting the properties of new materials. rsc.orgsioc-journal.cn For 1,3-Benzenediol, 4,6-diiodo- and its derivatives, predictive modeling can accelerate the discovery of new functional materials by establishing clear structure-property relationships.
Future research should focus on developing accurate computational models, using methods like Density Functional Theory (DFT), to predict the electronic, optical, and mechanical properties of polymers and other materials incorporating the 1,3-Benzenediol, 4,6-diiodo- moiety. These models could predict properties such as band gap, refractive index, and thermal stability, guiding the synthesis of materials with desired characteristics.
Machine learning models, trained on datasets of related halogenated and phenolic compounds, could also be employed to predict the properties of novel derivatives of 1,3-Benzenediol, 4,6-diiodo-. chinesechemsoc.orgcambridge.org This approach can screen large numbers of virtual compounds, identifying promising candidates for synthesis and experimental validation. For instance, machine learning models have been used to predict the enantioselectivity of reactions involving hypervalent iodine catalysts, a methodology that could be adapted for the derivatization of 1,3-Benzenediol, 4,6-diiodo-. chinesechemsoc.org
Integration into Advanced Functional Materials Beyond Current Scope
The unique combination of a resorcinol core and two iodo-substituents makes 1,3-Benzenediol, 4,6-diiodo- a promising building block for a variety of advanced functional materials. While resorcinol-formaldehyde resins are well-known, the incorporation of iodine atoms could impart new functionalities. nih.govresearchgate.net
Future research should explore the integration of 1,3-Benzenediol, 4,6-diiodo- into polymers for applications in areas such as high-refractive-index materials, flame retardants, and X-ray contrast agents. The high atomic number of iodine can significantly increase the refractive index of polymers, making them suitable for optical applications. The presence of iodine can also enhance the flame-retardant properties of materials.
Furthermore, the derivatization of 1,3-Benzenediol, 4,6-diiodo- with polymerizable groups could lead to the formation of novel cross-linked networks with tailored properties. For example, functionalization with acrylate (B77674) or epoxy groups would allow for its incorporation into photocurable resins.
The synthesis of porous organic polymers (POPs) or metal-organic frameworks (MOFs) using 1,3-Benzenediol, 4,6-diiodo- as a linker is another exciting research direction. The iodo-groups could be post-synthetically modified to introduce catalytic sites or specific binding functionalities within the pores of the material.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Benzenediol, 4,6-diiodo-?
- Methodological Answer: The compound can be synthesized via electrophilic aromatic iodination of resorcinol (1,3-benzenediol). A common approach involves using iodine monochloride (ICl) or iodine with a Lewis acid catalyst (e.g., FeCl₃) in a polar solvent like acetic acid. Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid over-iodination. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the diiodo derivative .
Q. How can researchers ensure the stability of 1,3-Benzenediol, 4,6-diiodo- during storage?
- Methodological Answer: Due to the iodine substituents’ susceptibility to light-induced degradation and potential oxidative instability, the compound should be stored under inert gas (argon or nitrogen) at 0–6°C in amber glass vials. Periodic stability testing via HPLC or TLC is recommended to monitor decomposition .
Q. What spectroscopic techniques are most effective for characterizing 1,3-Benzenediol, 4,6-diiodo-?
- Methodological Answer:
- NMR: ¹H and ¹³C NMR can confirm the substitution pattern (e.g., chemical shifts for aromatic protons adjacent to iodine).
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and isotopic patterns due to iodine.
- IR Spectroscopy: Identifies hydroxyl and C-I stretching vibrations.
Cross-validation with computational modeling (DFT) enhances structural assignment accuracy .
Advanced Research Questions
Q. How can conflicting data on regioselectivity in iodination reactions of 1,3-benzenediol derivatives be resolved?
- Methodological Answer: Contradictions may arise from solvent polarity, catalyst choice, or competing reaction pathways. To resolve these:
Perform controlled experiments varying solvents (e.g., DMF vs. acetic acid) and catalysts (e.g., FeCl₃ vs. H₂SO₄).
Use kinetic studies (e.g., in-situ IR monitoring) to track intermediate formation.
Apply computational chemistry (e.g., DFT) to compare activation energies for competing pathways .
Q. What strategies are recommended for evaluating the pharmacokinetic profile of 1,3-Benzenediol, 4,6-diiodo- in vivo?
- Methodological Answer:
- ADME Studies: Use radiolabeled (¹²⁵I) analogs to track absorption, distribution, metabolism, and excretion in rodent models.
- Metabolite Identification: LC-MS/MS analysis of plasma and urine samples to detect phase I/II metabolites.
- Tissue Distribution: Autoradiography or ICP-MS for iodine quantification in target tissues.
Structural analogs with improved pharmacokinetics (e.g., 4-ethyl or 4,5-diethyl derivatives) can guide experimental design .
Q. How can 1,3-Benzenediol, 4,6-diiodo- be utilized in metal ion detection assays?
- Methodological Answer: The compound’s phenolic hydroxyl groups and iodine substituents make it a candidate for chelating transition metals.
Spectrophotometric Titration: Monitor UV-Vis absorbance shifts upon metal binding (e.g., Cu²⁺ or Fe³⁺).
Competitive Assays: Compare binding affinity with EDTA or other chelators.
Validation: Cross-check results with atomic absorption spectroscopy (AAS) for quantitative accuracy .
Q. What experimental approaches are effective for studying the polymer-forming potential of 1,3-Benzenediol, 4,6-diiodo-?
- Methodological Answer:
- Copolymer Synthesis: React with phosphoric trichloride or other dienophiles to form flame-retardant polymers (e.g., analogs of resorcinol bis(diphenyl phosphate)).
- Thermal Analysis: Use TGA and DSC to assess thermal stability and glass transition temperatures.
- Structural Characterization: GPC for molecular weight distribution and XRD for crystallinity analysis .
Q. How can researchers address discrepancies in toxicity data for iodinated benzenediol derivatives?
- Methodological Answer:
- In Vitro Toxicity Screening: Use HepG2 or HEK293 cells to assess cytotoxicity (MTT assay) and oxidative stress markers (e.g., ROS detection).
- Species-Specific Variations: Compare results across multiple model organisms (e.g., zebrafish vs. rodents).
- Mechanistic Studies: RNA-seq or proteomics to identify pathways affected by iodine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
